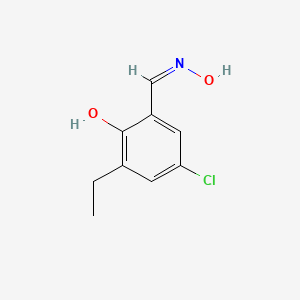![molecular formula C16H14N2OS2 B14621120 N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide CAS No. 60431-67-6](/img/structure/B14621120.png)
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide typically involves the reaction of benzothiazole derivatives with phenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylacetamide, followed by the addition of the benzothiazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl and acetamide groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism by which N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom in the benzothiazole ring can form bonds with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the phenyl and acetamide groups can interact with proteins and other biomolecules, potentially affecting their function.
類似化合物との比較
Similar Compounds
Acetanilide: A simpler compound with similar structural features but lacking the benzothiazole ring.
Benzothiazole: The parent compound of the benzothiazole ring system.
Phenylacetamide: A compound with a similar phenyl and acetamide structure but without the benzothiazole ring.
Uniqueness
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide is unique due to the presence of both the benzothiazole ring and the phenylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60431-67-6 |
|---|---|
分子式 |
C16H14N2OS2 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C16H14N2OS2/c1-12(19)17(13-7-3-2-4-8-13)11-18-14-9-5-6-10-15(14)21-16(18)20/h2-10H,11H2,1H3 |
InChIキー |
HHACSWIUGMVRDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CN1C2=CC=CC=C2SC1=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



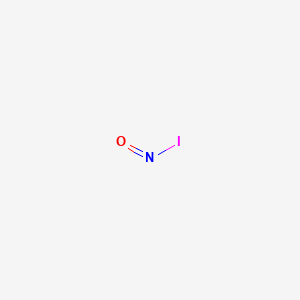

![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
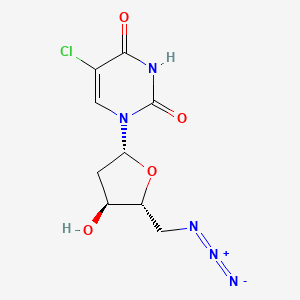

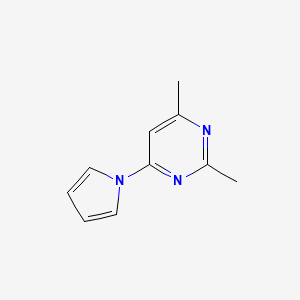

![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)

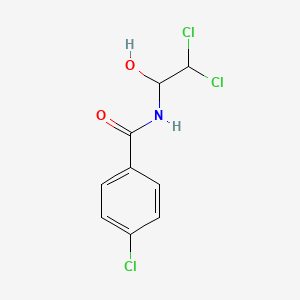
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)

